molecular formula C14H25NO3 B2666651 Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2413883-70-0

Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B2666651
CAS No.: 2413883-70-0
M. Wt: 255.358
InChI Key: XQJHVBXNOVTXFY-UHFFFAOYSA-N
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Description

Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate and its derivatives serve as crucial intermediates in the synthesis of novel compounds. For example, Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, showcasing its potential for selective derivatization and access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). This flexibility in synthesis enables the exploration of novel structures for drug discovery and other applications.

Conformationally Restricted Pseudopeptides

The structural modification of tert-butyl esters, such as this compound, facilitates the creation of conformationally restricted pseudopeptides. Fernandez et al. (2002) synthesized derivatives that act as constrained surrogates for dipeptides, illustrating the compound's utility in peptide synthesis (Fernandez et al., 2002). These pseudopeptides mimic natural peptide structures and can be used to investigate biological mechanisms or develop therapeutics.

Stereoselective Synthesis

This compound is pivotal in the stereoselective synthesis of complex molecules. For instance, Wu et al. (2019) developed a copper-tert-butyl hydroperoxide mediated intramolecular spirocyclization process, demonstrating the compound's role in synthesizing phosphonated or trifluoromethylated azaspiro[4.5]decadientriones under mild conditions (Wu et al., 2019). Such methodologies are crucial for creating biologically active molecules with defined stereochemistry.

Drug Discovery Scaffolds

The versatility of this compound extends to its use as a scaffold in drug discovery. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones using a key transformation involving this compound. This approach highlights the compound's role in generating innovative scaffolds for drug discovery, facilitating the exploration of new therapeutic agents (Chalyk et al., 2017).

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(15)6-4-11(10-16)5-7-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJHVBXNOVTXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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